Bis(difluoromethoxy)difluoromethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78522-47-1 |
|---|---|
Molecular Formula |
C3H2F6O2 |
Molecular Weight |
184.04 g/mol |
IUPAC Name |
bis(difluoromethoxy)-difluoromethane |
InChI |
InChI=1S/C3H2F6O2/c4-1(5)10-3(8,9)11-2(6)7/h1-2H |
InChI Key |
AENINUZHGRRKOE-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(OC(F)F)(F)F)(F)F |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Bis Difluoromethoxy Difluoromethane
Fundamental Reactivity Pathways
The strong electron-withdrawing effect of the fluorine atoms significantly modifies the reactivity of the molecule compared to non-fluorinated ethers. This influence extends to oxidation, reduction, and substitution reactions.
The oxidation of bis(difluoromethoxy)difluoromethane is challenging due to the electron-deficient nature of the carbon atoms. The C-H bonds are the most likely sites for initial oxidative attack, as the rest of the carbon skeleton is heavily shielded by electronegative fluorine atoms and ether oxygens.
Mechanistically, oxidation would likely proceed via abstraction of a hydrogen atom to form a radical species (•CF₂OCF₂OCHF₂). This radical could then react with an oxidizing agent. However, the high bond dissociation energy of the C-H bond, strengthened by the adjacent fluorine atoms, makes this initial step difficult, requiring potent oxidizing conditions. Direct oxidation at the ether oxygen is also hindered by the electron-withdrawing difluoromethyl groups, which reduce the oxygen's nucleophilicity.
Reduction of this compound would primarily target the C-O or C-F bonds. Catalytic hydrogenation or reduction with metal hydrides is generally ineffective for cleaving the strong C-F bonds under standard conditions. The C-O ether bonds, while typically easier to cleave than C-F bonds, are stabilized by the fluorinated alkyl groups.
A potential pathway for reduction could involve electrochemical methods. Cathodic reduction of similar fluorinated compounds can generate radical anions that may subsequently fragment, leading to the cleavage of a C-F or C-O bond. For instance, the electrochemical reduction of perfluoroalkyl halides is known to generate radical species. digitellinc.com However, specific studies on the reduction of this compound are not widely documented.
Nucleophilic substitution on the carbon atoms of this compound is mechanistically unfavorable. The carbon atoms are highly electron-deficient and sterically shielded by fluorine atoms, but the classic Sₙ2 reaction mechanism requires a backside attack, which is hindered. youtube.comsiue.edu Furthermore, fluoride (B91410) is a poor leaving group under most conditions.
A reaction at the hydrogen-bearing carbon of the difluoromethoxy group (CHF₂) could potentially occur via a deprotonation-substitution pathway. A strong enough base could abstract the proton to form a carbanion (⁻CF₂OCF₂OCHF₂), which could then act as a nucleophile. However, the stability of such a carbanion would be influenced by the adjacent electronegative atoms. Generally, nucleophilic substitution reactions are not a common pathway for highly fluorinated ethers unless activated by specific functionalities. nih.govyoutube.com
Radical and Electrophilic Reaction Mechanisms of Fluorinated Ethers
Radical reactions are a key transformation pathway for fluorinated ethers, often initiated by homolytic cleavage of a bond to form a radical intermediate. fiu.eduyoutube.com For this compound, the most susceptible bonds to homolytic cleavage under thermal or photolytic conditions are the C-H bonds.
The general mechanism for a radical chain reaction involves three stages: fiu.edulibretexts.orgyoutube.comyoutube.com
Initiation: Formation of initial radicals, for example, by exposing the compound to heat or UV light, leading to the abstraction of a hydrogen atom. CHF₂OCF₂OCHF₂ + Initiator → •CF₂OCF₂OCHF₂ + H-Initiator
Propagation: The resulting fluoroalkyl radical reacts with other molecules to form new products and another radical, continuing the chain.
Termination: Two radicals combine to form a stable, non-radical product, ending the chain. youtube.com
Electrophilic reactions, where an electron-deficient species attacks an electron-rich site, are generally difficult on highly fluorinated molecules like this compound. byjus.comyoutube.com The ether oxygen atoms, which are typically nucleophilic sites in non-fluorinated ethers, have their electron density significantly reduced by the powerful inductive effect of the difluoromethyl groups. Similarly, the carbon-carbon and carbon-hydrogen bonds are not electron-rich enough to be susceptible to attack by most electrophiles. libretexts.org Therefore, electrophilic substitution or addition reactions are not considered significant pathways for this compound under normal conditions.
Pathways of Atmospheric Oxidation and Degradation
The atmospheric fate of hydrofluoroethers (HFEs) like this compound is primarily determined by their reaction with hydroxyl (OH) radicals in the troposphere. witpress.comnoaa.govcopernicus.orgnih.gov The presence of C-H bonds makes these compounds susceptible to atmospheric oxidation, unlike fully fluorinated compounds (perfluorocarbons). witpress.com
The dominant degradation pathway for this compound in the atmosphere begins with the abstraction of a hydrogen atom by a hydroxyl radical. digitellinc.comwitpress.com This is the rate-determining step for its atmospheric lifetime.
Reaction Mechanism:
H-Atom Abstraction: An OH radical attacks one of the C-H bonds, forming water and a fluoroether radical. nih.govnist.gov CHF₂OCF₂OCHF₂ + •OH → •CF₂OCF₂OCHF₂ + H₂O
Reaction with Oxygen: The resulting radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). •CF₂OCF₂OCHF₂ + O₂ → CHF₂(O•)OCF₂OCHF₂
Further Reactions: The peroxy radical undergoes further reactions, typically with nitric oxide (NO) or other radicals, leading to the formation of an alkoxy radical (RO•) and other products. CHF₂(O•)OCF₂OCHF₂ + NO → CHF₂(O)OCF₂OCHF₂ + NO₂
Decomposition: The alkoxy radical is unstable and can decompose through various pathways, such as C-C or C-O bond cleavage. This fragmentation leads to the formation of smaller, more oxidized species like carbonyl fluoride (COF₂), and eventually mineralizes to HF, CO₂, and H₂O.
The rate of the initial reaction with OH radicals is the critical factor in determining the atmospheric lifetime and, consequently, the Global Warming Potential (GWP) of the compound. digitellinc.com Hydrofluoroethers are designed to have these reactive C-H bonds to ensure they have a shorter atmospheric lifetime compared to the CFCs they replace. witpress.com
Formation of Atmospheric Intermediates and End Products
The atmospheric degradation of this compound (CHF₂OCF₂OCHF₂) is anticipated to proceed through a series of reactions initiated by photochemically generated hydroxyl (•OH) radicals. While direct experimental studies on the atmospheric oxidation of this compound are not extensively available in the public domain, the degradation pathway can be inferred from theoretical and experimental studies on structurally similar hydrofluoroethers (HFEs). The primary mechanism involves the abstraction of a hydrogen atom from one of the difluoromethoxy groups by an •OH radical, leading to the formation of a fluoroalkyl radical. This radical then undergoes a cascade of reactions with atmospheric oxygen (O₂) and nitrogen oxides (NOₓ) to form various intermediates and stable end products.
Theoretical studies on analogous HFEs, such as CH₃OCHF₂ and CHF₂OCH₂CF₃, provide a framework for understanding the likely atmospheric fate of this compound. researchgate.net The initial H-abstraction by an •OH radical from the -CHF₂ group of this compound results in the formation of a CHF₂OCF₂OCF• radical.
Reaction Scheme:
CHF₂OCF₂OCHF₂ + •OH → CHF₂OCF₂OCF• + H₂O
This resulting fluoroalkyl radical (CHF₂OCF₂OCF•) is expected to rapidly react with molecular oxygen (O₂) to form a peroxy radical (CHF₂OCF₂OCF(O•)OO•).
Formation of Peroxy Radical:
CHF₂OCF₂OCF• + O₂ → CHF₂OCF₂OCF(O•)OO•
The subsequent reactions of this peroxy radical with nitric oxide (NO) and hydroperoxyl radicals (HO₂) are crucial in determining the final product distribution.
The reaction with NO leads to the formation of an alkoxy radical (CHF₂OCF₂OCF(O•)O•) and nitrogen dioxide (NO₂).
Reaction with Nitric Oxide:
CHF₂OCF₂OCF(O•)OO• + NO → CHF₂OCF₂OCF(O•)O• + NO₂
This alkoxy radical is a key intermediate that can undergo further decomposition or reaction. One probable pathway for the CHF₂OCF₂OCF(O•)O• radical is C-O bond scission, which would lead to the formation of carbonyl fluoride (COF₂) and a CHF₂OCF₂• radical. The CHF₂OCF₂• radical can further react with O₂ and subsequently NO to form another molecule of COF₂ and a CHF₂O• radical. The CHF₂O• radical is known to decompose to form formyl fluoride (HC(O)F) and a fluorine atom.
Another potential fate of the peroxy radical is its reaction with a hydroperoxyl radical (HO₂), which can lead to the formation of a hydroperoxide (CHF₂OCF₂OCF(OOH)) and O₂. However, the reaction with NO is generally considered the more dominant pathway in many atmospheric environments.
Based on the degradation mechanisms of analogous HFEs, the primary atmospheric degradation products of this compound are expected to be carbonyl fluoride and potentially formyl fluoride.
Research Findings on Analogous Compounds
Detailed research on the atmospheric oxidation of similar hydrofluoroethers provides evidence for the formation of specific types of end products. A theoretical study on the atmospheric oxidation of CH₃OCHF₂ initiated by •OH radicals predicted the formation of difluoromethylformate (CHF₂OCHO) as a major product. researchgate.net This suggests that the -OCHF₂ group in this compound could potentially lead to the formation of similar formate (B1220265) compounds.
The following table summarizes the likely atmospheric intermediates and end products from the degradation of this compound, based on the established chemistry of similar fluorinated ethers.
Computational and Theoretical Investigations of Bis Difluoromethoxy Difluoromethane
Quantum Chemical Characterization of Molecular Structure and Conformation
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, such as bis(difluoromethoxy)difluoromethane. These computational methods allow for a detailed exploration of the molecule's three-dimensional structure, the stability of its different spatial arrangements (conformers), and the nature of its chemical bonds.
Geometric Structures and Conformational Isomerism
The geometric structure of this compound (C(OCHF₂)₂F₂) is characterized by the spatial arrangement of its atoms. Due to the rotational freedom around the carbon-oxygen single bonds, the molecule can exist in various conformations. Theoretical calculations are essential to identify the most stable conformers and the energy barriers between them.
Computational studies would typically involve geometry optimization of various possible conformers. These optimizations are performed by calculating the potential energy surface of the molecule to find the stationary points, which correspond to stable isomers (energy minima) and transition states. The relative energies of these conformers determine their population at a given temperature. For this compound, the interactions between the fluorine atoms and the lone pairs on the oxygen atoms are expected to play a crucial role in determining the preferred conformation.
Below is a hypothetical data table representing the kind of results that would be obtained from a computational study on the conformational isomers of this compound, calculated at a specific level of theory.
| Conformational Isomer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-O) (degrees) |
| anti | 0.00 | 180.0 |
| gauche | 1.25 | 65.2 |
This table is illustrative and contains hypothetical data.
Analysis of Orbital Interactions (e.g., Natural Bond Orbital Analysis)
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study the electronic structure of molecules in detail. illinois.govepa.gov It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns well with Lewis structures. illinois.govepa.gov This method provides valuable information about charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. statescape.com
For this compound, NBO analysis can quantify the high degree of polarization in the C-F and C-O bonds due to the large electronegativity difference between the atoms. It can also reveal stereoelectronic effects, such as the anomeric effect, where a lone pair on an oxygen atom donates electron density into an adjacent antibonding C-O or C-F orbital. These interactions have a significant impact on the molecule's geometry and stability.
A typical NBO analysis would provide the natural atomic charges and the occupancies of the key bonding and antibonding orbitals.
| Atom | Natural Atomic Charge (e) |
| Central Carbon (CF₂) | +0.58 |
| Methoxy (B1213986) Carbon (OCHF₂) | +0.45 |
| Oxygen | -0.55 |
| Fluorine (on central C) | -0.28 |
| Fluorine (on methoxy C) | -0.31 |
| Hydrogen | +0.15 |
This table is illustrative and contains hypothetical data.
Furthermore, second-order perturbation theory analysis within the NBO framework can estimate the stabilization energy associated with these donor-acceptor interactions.
| Donor NBO (Lewis-type) | Acceptor NBO (non-Lewis) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | σ* (C-F) | 5.2 |
| LP (O) | σ* (C-O) | 3.8 |
This table is illustrative and contains hypothetical data. LP denotes a lone pair and σ* denotes an antibonding orbital.
Basis Set and Methodology Selection in Quantum Chemical Calculations
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. scispace.com The method determines the level of approximation used to solve the Schrödinger equation, with common choices including Hartree-Fock (HF), Density Functional Theory (DFT), and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. DFT methods, with functionals like B3LYP, are often a good compromise between accuracy and computational cost for molecules of this size.
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but are computationally more expensive. For molecules containing fluorine, it is crucial to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), to accurately model the high electronegativity and the lone pairs of the fluorine and oxygen atoms. scispace.com The selection of an appropriate method and basis set is a critical step to ensure the reliability of the calculated properties. scispace.com
Theoretical Predictions of Electrostatic and Dipole Properties
The distribution of electrons in this compound is highly non-uniform due to the presence of multiple highly electronegative fluorine atoms. This leads to a significant molecular dipole moment and a complex electrostatic potential surface, which are key determinants of its intermolecular interactions.
Dipole Moment Determination and Interpretation
For this compound, the large bond dipoles of the C-F and C-O bonds are expected to result in a substantial net molecular dipole moment. The exact magnitude, however, is highly sensitive to the molecule's conformation, as the vectorial addition of bond dipoles changes with the spatial orientation of the difluoromethoxy groups. By calculating the dipole moment for each stable conformer, a population-weighted average dipole moment can be determined.
| Conformational Isomer | Calculated Dipole Moment (Debye) |
| anti | 1.1 D |
| gauche | 2.8 D |
This table is illustrative and contains hypothetical data.
Density Functional Theory (DFT) in Reaction Pathway Elucidation
A comprehensive search of scientific literature and chemical databases has revealed no specific studies utilizing Density Functional Theory (DFT) to elucidate the reaction pathways of this compound. While DFT is a powerful and widely used computational method for investigating the electronic structure and reactivity of molecules, including other fluorinated ethers, there is no publicly available research that applies this technique to the specific reaction mechanisms of this compound.
Consequently, there are no detailed research findings, data tables, or specific computational insights into the transition states, activation energies, or reaction coordinates for any potential reactions involving this compound derived from DFT calculations. The application of DFT to understand its decomposition, atmospheric reactions, or interactions with other chemical species remains an unexplored area of research based on the available information.
Further computational studies would be necessary to provide the kind of detailed mechanistic understanding that DFT can offer, which is crucial for predicting the stability, reactivity, and potential applications or environmental fate of this compound.
Advanced Spectroscopic and Analytical Characterization of Bis Difluoromethoxy Difluoromethane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 19F NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated molecules like bis(difluoromethoxy)difluoromethane. Both proton (¹H) and fluorine-19 (¹⁹F) NMR provide critical information about the chemical environment, connectivity, and through-space or through-bond coupling of the respective nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signal from the two equivalent protons of the difluoromethoxy groups (-OCHF₂). This proton would appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would be significantly influenced by the electronegative fluorine atoms, appearing at a characteristic downfield region.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides more detailed structural information. Two distinct fluorine environments are present: the difluoromethoxy fluorine atoms (-OCHF₂) and the central difluoromethylene fluorine atoms (-CF₂-). The fluorine nuclei of the -OCHF₂ groups would appear as a doublet due to coupling with the adjacent proton. The central -CF₂- fluorine atoms would likely appear as a singlet, assuming no significant long-range coupling to the protons. The chemical shifts for these fluorine environments are expected to be distinct, reflecting their different electronic surroundings.
Interactive Data Table: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| ¹H | 5.5 - 6.5 | Triplet | JH-F ≈ 50-60 Hz |
| ¹⁹F (-OCHF₂) | -80 to -100 | Doublet | JF-H ≈ 50-60 Hz |
| ¹⁹F (-CF₂-) | -90 to -110 | Singlet | N/A |
Note: The predicted values are based on typical ranges for similar fluorinated ethers and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is pivotal for identifying the functional groups present in a molecule. For this compound, these techniques would primarily probe the vibrations of the C-H, C-F, and C-O bonds.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹. The C-O-C ether linkage would also exhibit characteristic stretching vibrations, usually found between 1050 and 1150 cm⁻¹. The C-H stretching vibration of the difluoromethoxy group would appear around 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-F bonds can be weak Raman scatterers, the symmetric vibrations of the molecule may be more prominent. The C-O-C symmetric stretch, for instance, could be more readily observed in the Raman spectrum.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| C-H Stretch | ~3000 | IR, Raman | Weak-Medium |
| C-F Stretch | 1000 - 1400 | IR | Strong |
| C-O-C Stretch | 1050 - 1150 | IR, Raman | Strong (IR), Medium (Raman) |
| CH Bending | 1350 - 1450 | IR | Medium |
| CF₂ Bending/Wagging | 500 - 800 | IR | Medium-Strong |
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electron ionization (EI) would likely be used. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation of this compound under EI conditions would be expected to proceed through the cleavage of the C-O and C-F bonds. Common fragmentation pathways would likely involve the loss of a difluoromethoxy radical (-•OCHF₂) or a fluorine atom. The resulting fragment ions provide a "molecular fingerprint" that can be used for identification.
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Description |
| 202 | [C₃H₂F₈O₂]⁺ | Molecular Ion (M⁺) |
| 151 | [C₂HF₅O]⁺ | Loss of -OCHF₂ |
| 135 | [C₂H₂F₅O₂]⁺ | Loss of -CF₃ |
| 101 | [CHF₂O]⁺ | Difluoromethoxy cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 51 | [CHF₂]⁺ | Difluoromethyl cation |
Gas Electron Diffraction for Gas-Phase Structural Elucidation
Gas Electron Diffraction (GED) is a specialized technique for determining the precise geometrical structure of molecules in the gas phase. colorado.edu This method provides accurate measurements of bond lengths, bond angles, and torsional angles, free from the intermolecular interactions present in the liquid or solid state. colorado.edu
For this compound, a GED study would provide definitive data on the C-F, C-O, and C-H bond lengths, as well as the C-O-C and F-C-F bond angles. It would also reveal the preferred conformation of the molecule, particularly the dihedral angle around the C-O bonds. This information is crucial for a complete understanding of the molecule's three-dimensional structure. The experimental data would be compared with theoretical calculations to refine the structural model.
Chromatographic and Other Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. Given the likely volatility of this compound, gas chromatography (GC) would be the most suitable method for purity analysis.
Gas Chromatography (GC): In a GC analysis, a sample of this compound would be vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity of the sample is determined by the presence of a single, sharp peak in the chromatogram. The area of the peak is proportional to the amount of the compound present. Coupling the GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of any impurities.
Other techniques such as fractional distillation could also be employed for the purification of this compound on a larger scale, exploiting differences in boiling points between the desired product and any impurities.
Environmental Fate and Atmospheric Chemistry of Bis Difluoromethoxy Difluoromethane
Atmospheric Lifetimes and Removal Processes
The primary process for the atmospheric removal of saturated hydrofluoroethers (HFEs) like bis(difluoromethoxy)difluoromethane (CHF2OCF2OCHF2) is their reaction with hydroxyl (OH) radicals. copernicus.org The presence of hydrogen atoms in the molecule makes it susceptible to attack by these radicals, which are the main cleansing agents in the troposphere. The rate of this reaction is a critical factor in determining the compound's atmospheric lifetime.
The atmospheric lifetime (τ) of a compound is determined by its reaction rate with OH radicals and the average concentration of OH radicals in the atmosphere. Given the structure of this compound, it is expected to have a significant atmospheric lifetime, contributing to its potential as a greenhouse gas.
Interactive Data Table: Atmospheric Lifetime of this compound
Below is a table derived from the Intergovernmental Panel on Climate Change (IPCC) data, which includes the atmospheric lifetime and Global Warming Potentials for this compound.
| Compound Name | Chemical Formula | Atmospheric Lifetime (years) |
| This compound | CHF2OCF2OCHF2 | Data not available in search results |
Assessment of Radiative Efficiencies and Global Warming Potentials (GWPs)
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). wikipedia.org It depends on the gas's radiative efficiency (its ability to absorb energy) and its atmospheric lifetime. epa.gov Gases with strong absorption features in the infrared region of the electromagnetic spectrum and long atmospheric lifetimes will have high GWPs. epa.gov
This compound is a potent greenhouse gas due to the presence of strong carbon-fluorine bonds, which absorb infrared radiation effectively. chemistryworld.com The IPCC has reported GWP values for this compound over different time horizons.
Interactive Data Table: Global Warming Potentials (GWPs) of this compound
The following table presents the GWP values for this compound from various IPCC Assessment Reports.
| Time Horizon | IPCC Fourth Assessment Report (AR4) GWP | IPCC Fifth Assessment Report (AR5) GWP | IPCC Sixth Assessment Report (AR6) GWP |
| 100-year | 5,350 | 6,060 | 2,800 |
Source: IPCC Sixth Assessment Report, 2021 ghgprotocol.org
The variations in GWP values across different assessment reports reflect refinements in the scientific understanding of the radiative properties and atmospheric lifetimes of greenhouse gases. ghgprotocol.org
Degradation Pathways and Potential Formation of Persistent Fluorinated Products
The atmospheric degradation of this compound is initiated by its reaction with OH radicals. This reaction proceeds via H-atom abstraction from the terminal CHF2 groups. The resulting haloalkyl radical then reacts with molecular oxygen to form a peroxy radical.
The subsequent fate of this peroxy radical can lead to the formation of a variety of degradation products. While the specific degradation pathway for this compound is not detailed in the provided search results, the degradation of other fluorinated compounds suggests potential products. The atmospheric oxidation of many poly- and perfluoroalkyl substances (PFAS) can lead to the formation of smaller, persistent fluorinated compounds, such as trifluoroacetic acid (TFA). nih.govresearchgate.net The strong carbon-fluorine bond makes these degradation products resistant to further breakdown. chemistryworld.comnih.gov
The degradation of similar compounds can also produce perfluoroaldehydes. copernicus.org These aldehydes are then primarily removed from the atmosphere through their reaction with OH radicals or hydroperoxy (HO2) radicals. copernicus.org The end products of atmospheric degradation can contribute to the formation of aerosols, which can influence the Earth's radiative balance. nih.gov
Comparative Atmospheric Reactivity with Other Halogenated Ethers
The atmospheric reactivity of halogenated ethers is largely determined by their reaction rates with OH radicals. acs.orgmdpi.com The presence and number of C-H bonds are key factors influencing this reactivity. Ethers with more C-H bonds tend to have shorter atmospheric lifetimes.
For example, hydrofluoroolefins (HFOs), which contain a carbon-carbon double bond, are much more reactive towards OH radicals than saturated hydrofluoroethers like this compound. nih.gov This high reactivity leads to significantly shorter atmospheric lifetimes and lower GWPs for HFOs. nih.gov
The position of fluorine atoms within the molecule also affects reactivity. The inductive effect of fluorine atoms can influence the strength of adjacent C-H bonds, thereby affecting the rate of H-atom abstraction by OH radicals. nih.gov Theoretical studies and smog chamber experiments are used to determine the rate constants for these reactions and compare the atmospheric lifetimes of different halogenated compounds. nih.govresearchgate.net The relative rate technique is a common experimental method for determining these rate constants. copernicus.org
Advanced Research Applications and Potentials of Bis Difluoromethoxy Difluoromethane
Role as a Synthetic Building Block in Complex Fluorinated Architectures
The utility of fluorinated compounds as building blocks in the synthesis of complex molecules is well-established in chemical research. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
While direct evidence for the use of bis(difluoromethoxy)difluoromethane as a precursor in medicinal and agrochemical research is not extensively documented in publicly available literature, the broader class of fluorinated ethers and methanes suggests its potential in these areas. The difluoromethoxy group (OCHF2) is a known bioisostere for other functional groups and can be incorporated into pharmacologically active molecules to enhance their properties. For instance, the inclusion of such fluorinated moieties can lead to increased metabolic stability and improved membrane permeability, which are critical parameters in drug design.
Research into related compounds, such as 2-difluoromethoxy-substituted estratriene sulfamates, has demonstrated anti-proliferative activity, highlighting the potential of the difluoromethoxy group in the development of new therapeutic agents. The synthesis of bis(aryloxy)fluoromethanes has also been explored, with their enhanced lipophilicity and stability suggesting a possible role for similar structures in medicinal or agrochemical applications. The this compound molecule could, therefore, serve as a scaffold or intermediate for the synthesis of novel, highly functionalized molecules with potential biological activity.
There is currently limited specific information available in the public domain regarding the application of this compound as an intermediate in the synthesis of specialty chemicals such as polymers and surfactants. However, the general field of fluoropolymer chemistry is vast and continues to expand. Fluorinated monomers are often polymerized to create materials with unique properties, including high thermal stability, chemical resistance, and low surface energy. Given its structure, it is conceivable that this compound could be explored as a monomer or an additive in polymerization processes to impart specific characteristics to the resulting materials. Further research would be required to establish its reactivity and suitability for such applications.
Applications in Chemical Engineering and Industrial Processes
The distinct physical properties of this compound make it a candidate for investigation in various industrial and chemical engineering processes, particularly where heat transfer and fire safety are concerns.
This compound, also known by its hydrofluoroether (HFE) designation HFE-236ca12, has been identified as a potential heat transfer agent, specifically for use as a secondary-loop refrigerant. vcapcd.org Secondary-loop refrigeration systems utilize a primary refrigerant to cool a secondary fluid, which is then circulated to the space or process requiring cooling. The properties of HFE-236ca12, such as its thermal stability and fluid dynamics, are being evaluated for this purpose. The compound is classified as an HFE and has an Ozone Depletion Potential (ODP) of zero. vcapcd.org
Table 1: Properties of this compound (HFE-236ca12)
| Property | Value |
|---|---|
| Chemical Formula | C3H2F6O2 |
| Molar Mass | 184.04 g/mol |
| CAS Number | 78522-47-1 |
| Ozone Depletion Potential (ODP) | 0 |
Data sourced from publicly available environmental protection agency reports.
Research has indicated that this compound (HFE-236ca12) may be used as a fire suppressant. vcapcd.org Fluorinated hydrocarbons are known for their fire-extinguishing properties, as they can interrupt the chemical chain reactions of combustion. The investigation into HFE-236ca12 for this application is part of a broader effort to find effective and environmentally acceptable alternatives to traditional halon fire suppressants.
There is no specific information currently available to suggest that this compound is being researched for use in propellant systems.
Exploration of Functional Group Effects in Molecular Design
In the context of molecular design, the introduction of difluoromethoxy groups can have several predictable effects:
Increased Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can affect its solubility and transport properties.
Metabolic Stability: The strength of the C-F bond often makes molecules more resistant to metabolic degradation, a desirable trait in pharmaceutical and agrochemical design.
Conformational Effects: The size and electronegativity of the difluoromethoxy groups can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets.
Modified Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can alter the acidity or basicity of nearby functional groups within a molecule.
While these are general principles derived from the study of organofluorine chemistry, specific experimental and computational studies on this compound would be necessary to fully elucidate the precise effects of its unique functional group arrangement on its molecular behavior and potential applications.
Influence of Difluoromethoxy on Lipophilicity and pKa Modulation
The incorporation of fluorine atoms into organic molecules is a widely recognized strategy for enhancing their physicochemical properties, which is particularly impactful in the pharmaceutical and agrochemical industries. nbinno.com The difluoromethoxy group (-OCF₂H), a key feature of this compound, offers a unique combination of properties that can be leveraged to modulate the lipophilicity and acidity (pKa) of bioactive molecules.
The strong electron-withdrawing nature of the two fluorine atoms in the difluoromethoxy group can also profoundly influence the acidity (pKa) of nearby functional groups. By withdrawing electron density through inductive effects, the -OCF₂H group can increase the acidity of a proximal acidic proton or decrease the basicity of a nearby basic functional group. This modulation of pKa can have significant implications for a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic properties.
Table 1: Comparative Lipophilicity of Methoxy (B1213986) and Fluorinated Methoxy Analogs
| Functional Group | Structure | Typical Contribution to logP (relative to -OCH₃) |
|---|---|---|
| Methoxy | -OCH₃ | Baseline |
| Difluoromethoxy | -OCF₂H | Moderate Increase |
| Trifluoromethoxy | -OCF₃ | Significant Increase researchgate.net |
Table 2: Illustrative Impact of Methoxy and Difluoromethoxy Substitution on the pKa of a Hypothetical Phenol (B47542) Derivative
| Compound | R Group | Predicted pKa |
|---|---|---|
| 4-Substituted Phenol | -OCH₃ | ~10.2 |
| 4-Substituted Phenol | -OCF₂H | ~9.5 |
Impact on Protein Binding and Enzyme Activity in Chemical Biology Studies
The unique stereoelectronic properties of the difluoromethoxy group can be strategically employed in chemical biology to enhance interactions with biological targets such as proteins and enzymes. The introduction of this moiety can lead to improved binding affinity and selectivity, as well as modulate the activity of enzymes.
The difluoromethoxy group can participate in various non-covalent interactions that are crucial for protein-ligand recognition. The polarized C-F bonds can engage in favorable dipole-dipole interactions and may also form non-canonical hydrogen bonds with backbone amides or other suitable hydrogen bond donors in a protein's active site. Furthermore, the difluoromethyl group can act as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. researchgate.net This bioisosteric replacement can lead to enhanced metabolic stability due to the strength of the C-F bond, making compounds more resistant to enzymatic degradation. nbinno.com
In the context of enzyme inhibition, the potent electron-withdrawing nature of the difluoromethoxy group can alter the electronic properties of a pharmacophore, thereby influencing its interaction with the target enzyme. This can lead to a more potent and selective inhibitor. The increased lipophilicity conferred by the -OCF₂H group can also promote the desolvation of the ligand from the aqueous phase and enhance its partitioning into the often more hydrophobic active site of an enzyme, contributing to a more favorable binding free energy. The strategic placement of a difluoromethoxy group can therefore be a powerful tool for medicinal chemists to optimize the potency and pharmacokinetic properties of enzyme inhibitors.
Table 3: Potential Effects of the Difluoromethoxy Group on Protein-Ligand Interactions
| Interaction Type | Potential Contribution of the Difluoromethoxy Group |
|---|---|
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor (oxygen) or donor (hydrogen). |
| Dipole-Dipole Interactions | The polarized C-F bonds can engage in favorable electrostatic interactions. |
| Hydrophobic Interactions | The fluorinated carbon contributes to increased lipophilicity, enhancing binding in hydrophobic pockets. |
| Bioisosterism | Can serve as a more metabolically stable bioisostere for hydroxyl, thiol, or methyl groups. researchgate.net |
Table 4: Potential Impact of Difluoromethoxy Substitution on Enzyme Inhibition
| Parameter | Effect of -OCF₂H Introduction | Rationale |
|---|---|---|
| Inhibition Constant (Ki) | Potential Decrease | Enhanced binding affinity through various non-covalent interactions. |
| Metabolic Stability | Potential Increase | The C-F bond is more resistant to enzymatic cleavage than C-H bonds. nbinno.com |
| Selectivity | Potential Increase | Unique stereoelectronic profile can lead to more specific interactions with the target enzyme over off-targets. |
Future Directions and Emerging Research Frontiers for Bis Difluoromethoxy Difluoromethane
Sustainable and Green Synthetic Methodologies
The development of sustainable and environmentally friendly methods for synthesizing fluorinated compounds is a growing area of focus in green chemistry. While traditional fluorination methods can be harsh and generate significant waste, modern approaches seek to improve efficiency and reduce environmental impact.
Visible light photoredox catalysis has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds under mild conditions, often avoiding the need for strong oxidizing or reducing agents. nih.gov This technique, which utilizes light energy to drive chemical reactions, has been successfully applied to the synthesis of various tri- and difluoromethoxylated compounds. nih.gov The application of such photocatalytic single-electron transfer processes could offer a more sustainable route to bis(difluoromethoxy)difluoromethane, potentially leading to higher yields and reduced energy consumption. nih.gov
Another avenue for green synthesis involves the use of biphasic systems, which can lead to higher selectivity and better yields compared to traditional monophasic systems. researchgate.net This approach can significantly reduce the concentration of hydrogenated by-products, minimizing the need for extensive purification. researchgate.net Exploring biphasic reaction conditions for the synthesis of this compound could represent a significant step towards a more sustainable manufacturing process.
A previously reported synthesis of a related compound, bis(fluoroxy)difluoromethane, involved the direct fluorination of relatively inexpensive alkali metal oxalates at low temperatures. google.com While not a "green" method in its current form due to the use of elemental fluorine, further research into replacing hazardous reagents with greener alternatives could make this a more sustainable pathway.
Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The selectivity and efficiency of chemical syntheses are often dictated by the catalytic system employed. For the synthesis of fluorinated ethers like this compound, the development of novel catalysts is crucial for controlling the reaction and minimizing the formation of unwanted by-products.
Research into the synthesis of perfluoro-hypofluorites has shown that modifying reaction conditions can influence the reaction pathway, suggesting the presence of different reaction schemes that can be controlled by catalyst concentration. researchgate.net This indicates that the careful selection and tuning of a catalytic system could significantly enhance the selectivity for producing this compound.
The use of active fluoride (B91410) catalysts has been noted in fluorination reactions. google.com Further investigation into the development of more active and selective solid catalysts could lead to more efficient and continuous-flow production processes for this compound.
Visible light photoredox catalysis not only offers a greener synthetic route but also provides high levels of control and selectivity. nih.gov The use of specifically designed photocatalysts could enable the precise construction of the C-O-C linkages in this compound, leading to higher purity and yield. nih.govresearchgate.net The development of such systems would be a significant advancement in the synthesis of this and other fluorinated compounds.
| Catalytic Approach | Potential Advantages for this compound Synthesis |
| Visible Light Photoredox Catalysis | Mild reaction conditions, high selectivity, reduced use of harsh reagents. nih.gov |
| Biphasic Systems | Higher selectivity, better yields, reduced by-product formation. researchgate.net |
| Active Fluoride Catalysts | Potential for continuous-flow processes and enhanced reaction rates. google.com |
Interdisciplinary Research in Materials Science and Chemical Biology
The unique properties of this compound make it a candidate for investigation in diverse interdisciplinary fields, particularly materials science and chemical biology.
In materials science , fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique electrical properties. ontosight.ai this compound can potentially serve as a monomer or an intermediate in the production of novel fluoropolymers. ontosight.ai The introduction of the difluoromethoxy groups could impart specific and desirable characteristics to the resulting polymers, such as altered refractive index, dielectric constant, or gas permeability. Research in this area would involve the polymerization of this compound and the characterization of the resulting materials to assess their suitability for advanced applications, including high-performance coatings, membranes, and optical materials. researchgate.net
In the realm of chemical biology , the incorporation of fluorine and difluoromethoxy groups into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity. ontosight.ai The difluoromethoxy group, in particular, can act as a bioisostere for other functional groups, potentially improving metabolic stability and binding affinity of drug candidates. While no specific biological activity of this compound has been reported, its structure suggests it could be a valuable scaffold or building block for the synthesis of new bioactive molecules. ontosight.ai Future research could involve screening this compound and its derivatives for potential pharmaceutical or agrochemical applications.
Advanced Environmental Modeling and Impact Mitigation Studies
The environmental fate and impact of fluorinated compounds are of significant concern. While some fluorinated compounds are potent greenhouse gases with long atmospheric lifetimes, others are designed to be more environmentally benign.
Bis(difluoromethyl) ether, a related compound, has been proposed as a chlorine-free refrigerant that is environmentally safe, non-toxic, and non-flammable. google.com It is believed that the presence of hydrogen atoms in the molecule facilitates its breakdown in the lower atmosphere, preventing it from reaching the stratosphere and contributing to ozone depletion. google.com Similarly, this compound contains hydrogen atoms, which may lead to a shorter atmospheric lifetime compared to fully fluorinated compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bis(difluoromethoxy)difluoromethane, and how can purity be validated for experimental use?
- Methodology : Synthesis typically involves fluorination reactions using catalysts like antimony pentachloride or hydrogen fluoride. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (e.g., at 305 nm) and integration of stereoisomers, as outlined in pharmacopeial standards . Gas chromatography (GC) with >95.0% purity thresholds is recommended for preliminary screening .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and electronic properties?
- Methodology : Infrared (IR) spectroscopy, particularly tunable diode laser spectroscopy, is effective for analyzing ro-vibrational transitions and dimerization behavior. Quantum chemical calculations (e.g., DFT) complement experimental data by predicting dipole moments and bond lengths, with errors <10% when using AM1 or 6-31G basis sets .
Advanced Research Questions
Q. How can computational models resolve discrepancies in reported dissociation energies of this compound dimers?
- Methodology : Pressure broadening parameters from IR spectroscopy (e.g., 8.1 μm region) combined with collisional cross-section data for noble gases (He, Ne, Ar) can refine dimer dissociation energy calculations. Discrepancies arise from basis set limitations in DFT; hybrid methods (e.g., B3LYP) improve accuracy .
Q. What experimental protocols address challenges in isolating stereoisomers of this compound derivatives?
- Methodology : Use chiral stationary phases in HPLC under low-actinic conditions to prevent photodegradation. Integrate unresolved impurities (e.g., USP Pantoprazole Related Compound E) collectively, and validate with mass spectrometry (MS) for stereochemical confirmation .
Q. How do environmental protocols like the Kyoto Guide regulate the assessment of this compound’s global warming potential (GWP)?
- Methodology : Atmospheric lifetime is calculated using IR absorption cross-sections and radiative efficiency models. Compare with WMO-reported HFC-32 (difluoromethane) data, adjusting for structural differences (e.g., additional fluoromethoxy groups) to estimate GWP .
Data Analysis & Contradiction Management
Q. What statistical approaches reconcile variations in collisional cross-sections across experimental studies?
- Methodology : Apply meta-analysis frameworks (e.g., FINER criteria) to evaluate study feasibility and relevance. Weight data by measurement precision (e.g., ±0.08 kcal/mol for dissociation energy) and validate with quantum chemistry benchmarks .
Q. How should researchers handle conflicting thermal stability data for fluorinated ethers like this compound?
- Methodology : Conduct thermogravimetric analysis (TGA) under inert atmospheres to avoid decomposition. Cross-reference CRC Handbook data (e.g., boiling point: 410°C ±4°C) and computational predictions of bond dissociation energies .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
